molecular formula C8H4N4O6 B373922 dnqx CAS No. 2379-57-9

dnqx

Katalognummer: B373922
CAS-Nummer: 2379-57-9
Molekulargewicht: 252.14 g/mol
InChI-Schlüssel: RWVIMCIPOAXUDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DNQX (6,7-Dinitroquinoxaline-2,3-dione) is a competitive antagonist of ionotropic glutamate receptors, primarily targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. Initially developed as a non-NMDA receptor antagonist, this compound exhibits high selectivity for AMPA receptors (IC50 = 0.50 ± 0.10 µM) but also antagonizes kainate receptors at higher concentrations (IC50 = 2.0 ± 0.1 µM) . Notably, this compound’s mechanism shifts from antagonism to weak partial agonism when AMPA receptors are associated with TARP (transmembrane AMPA receptor regulatory protein) auxiliary subunits, a unique property linked to its interaction with the GluA2 ligand-binding core .

This compound is widely used in neuropharmacological studies to block excitatory synaptic transmission, suppress excitotoxicity, and investigate AMPA/kainate receptor-mediated pathways . However, its pro-oxidant cytotoxicity, mediated via oxidative stress and H2O2 generation, has been reported in cellular models, necessitating careful consideration in experimental designs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: FG-9041 can be synthesized through a multi-step process involving the nitration of quinoxaline derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of FG-9041 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Analyse Chemischer Reaktionen

Reaktionstypen: FG-9041 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Neurophysiological Research

Mechanism of Action
DNQX selectively inhibits AMPA and kainate receptors, which play crucial roles in synaptic transmission and plasticity. By blocking these receptors, researchers can study the effects of glutamate signaling on neuronal activity.

Case Study: Hippocampal Neurons
In vitro studies have shown that this compound induces neurotoxicity in cultured rat hippocampal neurons in a dose-dependent manner. Notably, this neurotoxic effect occurs independently of traditional ionotropic glutamate receptor pathways, suggesting alternative mechanisms at play .

Table 1: Effects of this compound on Neuronal Activity

Neuronal TypeConcentration (μM)EffectReference
Hippocampal Neurons20Dose-dependent neurotoxicity
Thalamic Neurons20Depolarization

Behavioral Studies

Amphetamine-Induced Sensitization
this compound has been shown to block the onset and expression of amphetamine-induced behavioral sensitization in mice. This suggests that this compound can modulate dopaminergic signaling pathways that are activated during psychostimulant exposure .

Table 2: Behavioral Effects of this compound

Experiment TypeSubstance AdministeredEffect ObservedReference
Behavioral SensitizationAmphetamineBlocked sensitization
Locomotor ActivityThis compoundIncreased locomotor activity

Pharmacological Development

Potential Therapeutic Applications
Given its role as a non-NMDA receptor antagonist, this compound has potential applications in treating neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's disease. Its ability to inhibit excessive glutamate signaling may provide a protective effect against neuronal damage.

Case Study: Neuroprotective Effects
Research indicates that this compound can reverse apneas induced by lung inflation in animal models, highlighting its potential role in respiratory control and neuroprotection .

Electrophysiological Studies

Thalamic Neuron Excitability
Studies have demonstrated that this compound can alter the intrinsic properties of thalamic relay neurons. Specifically, it induces depolarization in thalamic reticular nucleus neurons while having minimal effects on ventrobasal thalamocortical relay neurons .

Table 3: Electrophysiological Effects of this compound

Neuronal RegionEffect on Membrane Potential (mV)Reference
Thalamic Reticular Nucleus+3.3 ± 1.1
Ventrobasal Thalamus+0.2 ± 0.5

Implications for Future Research

The diverse applications of this compound underscore its significance in both basic and applied neuroscience research. As an antagonist of AMPA and kainate receptors, it offers insights into synaptic mechanisms and potential therapeutic avenues for conditions involving excitotoxicity.

Wirkmechanismus

FG-9041 exerts its effects by acting as a competitive antagonist of non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. By binding to these receptors, FG-9041 inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system. This inhibition prevents the depolarization of neurons and reduces excitatory signaling .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Receptor Selectivity and Binding Affinity

Compound AMPA Receptor IC50 (µM) Kainate Receptor IC50 (µM) NMDA Receptor Activity TARP-Dependent Partial Agonism
DNQX 0.50 ± 0.10 2.0 ± 0.1 No effect Yes
CNQX 0.3–1.0* ~5.0* No effect No
NBQX 0.03–0.1* >10* No effect* No*
  • This compound vs. CNQX: Both are quinoxalinedione derivatives, but this compound exhibits weaker AMPA receptor affinity compared to CNQX.
  • This compound vs. NBQX : NBQX is a second-generation antagonist with ~10-fold higher AMPA receptor selectivity (IC50 = 0.03–0.1 µM) and minimal kainate receptor activity, making it preferable for studies requiring AMPA-specific blockade .

Functional Effects in Neuronal Models

  • This selectivity is attributed to differential TARP expression patterns in TRN vs. VB neurons .
  • Cortical Neurons : this compound (10 µM) completely blocks both spontaneous and evoked excitatory postsynaptic currents (EPSCs) in mouse cortical neurons, with partial agonism observed only in TARP-expressing systems .
  • Plant Models : this compound and CNQX inhibit Arabidopsis root growth by ~65–70%, reversible by glutamate co-administration, highlighting conserved glutamate receptor modulation across species .

Pharmacological and Toxicological Profiles

Parameter This compound CNQX NBQX
Solubility Soluble in DMSO (100 mM) Similar to this compound* Lower solubility in aqueous solutions*
Cytotoxicity Pro-oxidant (H2O2 generation) Limited data Minimal reported cytotoxicity*
Behavioral Effects Induces appetitive/dread motivation in NAc ; attenuates alcohol-seeking No behavioral data in evidence Reduces seizure activity in models*
  • This compound’s Dual Redox Activity : this compound generates oxidative stress in FLK cells via NQO1-mediated redox cycling, a property absent in CNQX and NBQX .
  • Neurobehavioral Modulation : this compound microinjections in the nucleus accumbens (NAc) produce context-dependent motivational states (desire/dread), reversible by optogenetic excitation, underscoring its utility in reward circuitry studies .

Structural and Functional Insights

  • Structural Basis of Partial Agonism : this compound binds to the GluA2 ligand-binding domain, inducing partial closure of the clamshell structure. This interaction is enhanced by TARPs, which stabilize agonist-like conformations .
  • Comparison with CNQX: The nitro groups in this compound contribute to its redox-related cytotoxicity, whereas CNQX’s cyano group may reduce such effects .

Key Research Findings

TARP Dependency : this compound’s partial agonism in TARP-associated AMPA receptors challenges its classification as a pure antagonist, necessitating cautious interpretation in complex neuronal systems .

Species-Conserved Effects : this compound’s inhibition of root growth in Arabidopsis parallels its neuronal effects, suggesting evolutionary conservation of glutamate signaling mechanisms .

Biologische Aktivität

DNQX (6,7-Dinitroquinoxaline-2,3-dione) is a selective antagonist of non-NMDA glutamate receptors, primarily targeting AMPA and kainate receptors. It is widely used in neuroscience research to study synaptic transmission and neuropharmacology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on neuronal activity, and implications in various studies.

  • Chemical Name : 6,7-Dinitroquinoxaline-2,3-dione
  • CAS Number : 1312992-24-7
  • Molecular Formula : C8_8H4_4N4_4O4_4
  • Purity : ≥98%
  • Water Solubility : Available as a disodium salt for enhanced solubility

This compound functions as a competitive antagonist at AMPA and kainate receptors with the following characteristics:

  • IC50_{50} values:
    • Kainate receptors: 0.1 μM
    • AMPA receptors: 0.5 μM .

This selectivity allows this compound to effectively block excitatory neurotransmission mediated by these receptors, making it a valuable tool for studying excitatory synaptic processes.

Biological Activity and Effects

Neuropharmacological Studies :

  • Locomotor Activity : Research indicates that bilateral injections of this compound into the ventral tegmental area (VTA) of rats significantly increase locomotor activity. This suggests that AMPA/kainate receptors in the VTA are involved in regulating locomotion. Notably, the locomotor stimulation induced by this compound was diminished when dopaminergic receptors were blocked or depleted .
  • Antinociceptive Effects : In a study evaluating the effects of this compound on pain response, it was found that this compound did not demonstrate antinociceptive properties when administered intracerebroventricularly in a rat formalin model. This highlights its specificity in modulating excitatory neurotransmission without affecting pain pathways directly .
  • Cell Proliferation : this compound has been shown to prevent the antiproliferative effects of glutamate receptor agonists in certain cellular contexts, indicating its role in regulating cellular responses to excitatory signals .

Case Studies and Research Findings

StudyFocusFindings
Watkins et al. (1990)Structure-Activity RelationshipsEstablished the competitive antagonistic properties of this compound against excitatory amino acids .
Lee et al. (2010)Neuronal ActivityDemonstrated selective excitatory actions of this compound in rat thalamic neurons, contributing to understanding its role in neuronal signaling .
Tocris Bioscience StudyEPSC PropagationConfirmed that 20 µM this compound fully suppressed excitatory post-synaptic currents (EPSCs) in stem-cell-derived cultured dopamine neurons, validating its specificity as an AMPA antagonist .

Implications for Research

This compound's ability to selectively inhibit non-NMDA glutamate receptors makes it an essential compound for studying various neurological conditions and potential therapeutic interventions. Its use extends to:

  • Investigating mechanisms underlying addiction and reward pathways.
  • Understanding synaptic plasticity and learning processes.
  • Exploring neuroprotective strategies against excitotoxicity.

Q & A

Basic Research Questions

Q. What is the primary mechanism of DNQX in blocking glutamatergic signaling, and how is this applied in experimental neuroscience?

this compound (6,7-Dinitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA and kainate glutamate receptors, selectively inhibiting ionotropic glutamate signaling by binding to the ligand-gated ion channels. This blocks excitatory postsynaptic potentials (EPSPs) in neuronal circuits, making it essential for studying synaptic transmission and plasticity. To validate its efficacy, researchers often pair this compound application with electrophysiological recordings (e.g., patch-clamp) to measure reductions in EPSP amplitudes in brain slices .

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

this compound is typically dissolved in DMSO to concentrations up to 100 mM, followed by dilution in artificial cerebrospinal fluid (aCSF) or buffer for in vitro studies. Aliquots should be stored at +4°C in dry conditions to prevent hydrolysis, with long-term storage at -20°C. Pre-warming to room temperature for 1 hour before use ensures solubility and activity .

Q. What are the standard protocols for applying this compound in in vitro neuronal models?

In brain slice experiments, this compound is bath-applied at 10–20 µM concentrations to block AMPA/kainate receptors. For localized delivery (e.g., in optogenetics-coupled studies), microinjection or pressure ejection systems are used. Control experiments require parallel slices treated with vehicle (DMSO) to isolate this compound-specific effects .

Advanced Research Questions

Q. How does pH influence this compound’s binding affinity to glutamate receptors, and how can this be optimized in experimental design?

this compound exhibits pH-dependent binding to GluA2 subunits, with highest affinity at pH 8.0 and reduced efficacy at lower pH (e.g., pH 6.0). To optimize binding in in vitro assays, buffer systems should maintain physiological pH (7.4) unless studying pH-sensitive receptor subtypes. Competitive binding assays with radiolabeled glutamate can quantify this compound’s IC50 under varying pH conditions .

Q. How can researchers resolve contradictions in this compound’s effects on inhibitory postsynaptic potentials (IPSPs) observed in different neuronal circuits?

In dentate gyrus studies, this compound blocks disynaptic IPSPs (mediated by GABAergic interneurons) but not monosynaptic IPSPs. To distinguish these pathways, combine this compound with GABA receptor antagonists (e.g., gabazine) during electrophysiology. Simultaneous recordings of EPSPs and IPSPs in voltage-clamp mode clarify circuit-specific effects .

Q. What methodological considerations are critical when combining this compound with NMDA receptor antagonists (e.g., APV) to isolate synaptic currents?

Co-application of this compound (10–20 µM) and APV (50 µM) blocks AMPA/kainate and NMDA receptors, respectively, isolating GABAergic or metabotropic glutamate receptor (mGluR) currents. Validate specificity via control experiments with receptor-specific agonists/antagonists. Ensure washout periods (>30 mins) between drug applications to prevent cross-contamination .

Q. How can nanoparticle-mediated this compound delivery improve spatial and temporal resolution in in vivo neural modulation studies?

Poly(3,4-ethylenedioxythiophene)/silica nanoparticles (PEDOT/SNP) loaded with this compound enable controlled release via electrochemical stimulation. Implanting these near target brain regions (e.g., motor cortex) allows localized suppression of glutamatergic activity, monitored via fluorescence imaging (e.g., GCaMP) or electrophysiology. This method reduces off-target effects compared to systemic administration .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing this compound-induced changes in field potentials (e.g., in prefrontal cortex studies)?

Use two-way ANOVA to assess this compound’s effect across multiple field potential components (e.g., C1–C4 in mPFC). Post-hoc paired t-tests identify specific components affected, while normalizing amplitudes to pre-drug baselines controls for inter-slice variability. Include effect-size metrics (e.g., Cohen’s d) to quantify practical significance .

Q. How should researchers address variability in this compound’s efficacy across different neuronal subtypes or disease models?

Conduct dose-response curves in each model to determine optimal concentrations. For example, this compound may require higher doses (30–50 µM) in neuroinflammatory models due to upregulated glutamate release. Pair with RNA sequencing to correlate receptor subunit expression (e.g., GluA1 vs. GluA2) with pharmacological responses .

Q. Methodological Optimization Table

Parameter Recommendation Evidence Source
SolubilityDissolve in DMSO, dilute in aCSF (pH 7.4)
Effective Concentration10–20 µM for AMPA/kainate blockade
Storage Conditions+4°C (short-term), -20°C (long-term), dry
pH SensitivityOptimize binding at pH 7.4–8.0
Combinatorial UsePair with APV (50 µM) for NMDA receptor isolation

Eigenschaften

IUPAC Name

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVIMCIPOAXUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178476
Record name 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-57-9
Record name DNQX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2379-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FG 9041
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG-9041
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-9041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dnqx
Reactant of Route 2
Reactant of Route 2
dnqx
Reactant of Route 3
Reactant of Route 3
dnqx
Reactant of Route 4
dnqx
Reactant of Route 5
Reactant of Route 5
dnqx
Reactant of Route 6
dnqx

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.